molecular formula C13H11Cl2N3O2 B4724358 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide

2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide

Cat. No. B4724358
M. Wt: 312.15 g/mol
InChI Key: NNAHYAFQFWJQSG-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide, also known as DCFH-DA, is a fluorescent dye that has been widely used in scientific research. This compound is synthesized through a specific method and has several biochemical and physiological effects. In

Mechanism of Action

2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide is a non-fluorescent compound that is converted into a fluorescent compound (DCF) by ROS. When 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide enters the cell, it is hydrolyzed by intracellular esterases to form DCFH, which is then oxidized by ROS to form DCF. The fluorescence intensity of DCF is directly proportional to the amount of ROS present in the cells. Therefore, 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide is used to measure ROS levels in cells.
Biochemical and Physiological Effects:
2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide has several biochemical and physiological effects. It is a non-toxic compound that does not interfere with the normal functioning of cells. 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide has been used to measure ROS levels in several cell types, including cancer cells, neurons, and immune cells. It has also been used to study the effects of antioxidants and other compounds on ROS levels in cells.

Advantages and Limitations for Lab Experiments

2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent dye that can measure ROS levels in cells. 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide is also easy to use and can be used in several cell types. However, there are also limitations to the use of 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide. It is a non-specific dye that can react with other compounds besides ROS. 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide is also sensitive to light and can be oxidized by air, which can affect the accuracy of the results.

Future Directions

There are several future directions for the use of 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide in scientific research. One direction is to use 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide to study the effects of ROS on specific cellular pathways and signaling molecules. Another direction is to use 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide to study the effects of antioxidants and other compounds on ROS levels in cells. Additionally, 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide can be used to study the effects of environmental toxins and pollutants on ROS levels in cells. Overall, 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide is a highly useful fluorescent dye that has several applications in scientific research, and its future use will continue to expand.

Scientific Research Applications

2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide is widely used in scientific research as a fluorescent dye to measure reactive oxygen species (ROS) levels in cells. ROS are highly reactive molecules that can cause damage to cells and are involved in several diseases, including cancer, Alzheimer's, and Parkinson's disease. 2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide is used to measure the levels of ROS in cells, and its fluorescence intensity is directly proportional to the amount of ROS present in the cells.

properties

IUPAC Name

2-(3,4-dichloroanilino)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c14-11-4-3-9(6-12(11)15)16-8-13(19)18-17-7-10-2-1-5-20-10/h1-7,16H,8H2,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAHYAFQFWJQSG-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide
Reactant of Route 2
2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide
Reactant of Route 3
2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide
Reactant of Route 4
2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide
Reactant of Route 5
2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide
Reactant of Route 6
2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.